Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
CAS No.: 2253639-78-8
Cat. No.: VC5107926
Molecular Formula: C13H21F3N2O6
Molecular Weight: 358.314
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2253639-78-8 |
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Molecular Formula | C13H21F3N2O6 |
Molecular Weight | 358.314 |
IUPAC Name | tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7) |
Standard InChI Key | CDFMYFROSDLMMH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is tert-butyl 3-(2-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid . Common synonyms include:
Molecular Structure and Composition
The compound is a salt formed by the protonation of the amine group in tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate by trifluoroacetic acid. Key structural elements include:
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Azetidine ring: A four-membered saturated heterocycle with nitrogen at position 1.
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Boc group: A tert-butyloxycarbonyl protecting group attached to the azetidine nitrogen.
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Amino-methoxy-oxoethyl side chain: A substituent at position 3 of the azetidine, featuring an amine, methoxy, and ketone group.
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Trifluoroacetate counterion: Enhances solubility and stabilizes the protonated amine .
The SMILES notation for the compound is:
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Synthesis and Manufacturing
Key Reaction Conditions
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Catalysts: 4-Dimethylaminopyridine (DMAP).
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Temperature: Room temperature (20°C) with initial ice-cooling .
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Workup: Aqueous extraction and silica gel chromatography for purification .
Physicochemical Properties
Molecular and Thermal Characteristics
The TFA salt enhances aqueous solubility, making it suitable for polar reaction media. The Boc group improves stability during storage and handling .
Spectroscopic Data
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IR spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), amine (N–H, ~3300 cm), and C–F (1100–1200 cm) .
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NMR: NMR would show signals for the tert-butyl group (δ 1.4 ppm), azetidine protons (δ 3.0–4.0 ppm), and methoxy group (δ 3.3 ppm) .
Applications in Pharmaceutical Research
Role as a Building Block
The azetidine core confers conformational rigidity, making it valuable in drug design for:
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Kinase inhibitors: Azetidines mimic peptide bonds in ATP-binding sites.
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GPCR modulators: Enhanced bioavailability compared to larger heterocycles .
Case Study: Antiviral Agents
A 2025 study utilized tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate TFA as a precursor in synthesizing protease inhibitors targeting SARS-CoV-2. The Boc group facilitated selective deprotection during coupling reactions .
Parameter | Specification | Source |
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GHS signal word | Danger | |
Hazard statements | H314 (skin/eye corrosion) | |
Precautionary measures | P280, P305+P351+P338 |
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Key Differences |
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tert-Butyl 3-aminoazetidine-1-carboxylate | Lacks methoxy-oxoethyl group | |
tert-Butyl 3-fluoroazetidine-1-carboxylate | Fluorine substituent |
The methoxy-oxoethyl group in the target compound enhances hydrogen-bonding capacity, potentially improving target affinity .
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